Tetrabromophthalic acid dimethyl ester
Overview
Description
Tetrabromophthalic acid dimethyl ester is a brominated ester compound with the chemical formula C10H6Br4O4. It is primarily used as a flame retardant due to its high bromine content, which makes it effective in reducing the flammability of various materials. This compound is also known for its stability and resistance to thermal degradation, making it suitable for use in a wide range of industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabromophthalic acid dimethyl ester can be synthesized through the esterification of tetrabromophthalic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps, such as distillation or recrystallization, to remove any impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Tetrabromophthalic acid dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce tetrabromophthalic acid and methanol.
Transesterification: It can react with other alcohols to form different esters.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Transesterification: Catalyzed by acids or bases, such as sodium methoxide or sulfuric acid.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis: Tetrabromophthalic acid and methanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Less brominated derivatives of the original ester.
Scientific Research Applications
Tetrabromophthalic acid dimethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant additive in polymers and resins to enhance their fire resistance.
Biology: Studied for its potential effects on biological systems, particularly in the context of environmental toxicity and bioaccumulation.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to degradation.
Industry: Widely used in the production of flame-retardant materials, such as textiles, electronics, and construction materials.
Mechanism of Action
The flame-retardant properties of tetrabromophthalic acid dimethyl ester are primarily due to the presence of bromine atoms, which release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound’s stability and resistance to thermal degradation also contribute to its effectiveness as a flame retardant.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl)tetrabromophthalate: Another brominated flame retardant with similar applications.
Tetrabromobisphenol A: A widely used brominated flame retardant with different chemical structure but similar flame-retardant properties.
Uniqueness
Tetrabromophthalic acid dimethyl ester is unique due to its specific ester structure, which provides a balance of stability and reactivity. Its high bromine content makes it particularly effective in flame retardancy, while its ester functionality allows for versatility in chemical modifications and applications.
Properties
IUPAC Name |
dimethyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br4O4/c1-17-9(15)3-4(10(16)18-2)6(12)8(14)7(13)5(3)11/h1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBQLLNMXUOVRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016692 | |
Record name | dimethyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55481-60-2 | |
Record name | dimethyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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